5-aminopiperidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-aminopiperidin-2-one dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminopiperidin-2-one dihydrochloride typically involves the reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. The reaction is carried out in a solvent such as tetrahydrofuran at temperatures between 45°C and 70°C .
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up by starting from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride. The process involves the addition of sodium methoxide in methanol, followed by reduction with lithium aluminum hydride .
Chemical Reactions Analysis
Types of Reactions: 5-aminopiperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Piperidinone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
5-aminopiperidin-2-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-aminopiperidine dihydrochloride
- 4-aminopiperidine dihydrochloride
- 6-aminopiperidine dihydrochloride
Comparison: 5-aminopiperidin-2-one dihydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2763759-85-7 |
---|---|
Molecular Formula |
C5H12Cl2N2O |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.